molecular formula C12H17Cl3N2 B7897625 1-(2,6-Dichloro-benzyl)-2-methyl-piperazine hydrochloride

1-(2,6-Dichloro-benzyl)-2-methyl-piperazine hydrochloride

Cat. No.: B7897625
M. Wt: 295.6 g/mol
InChI Key: XBQKRDIQSQMRSA-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-benzyl)-2-methyl-piperazine hydrochloride is a chemical compound with the molecular formula C12H17Cl3N2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions The compound is characterized by the presence of a 2,6-dichlorobenzyl group and a methyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichloro-benzyl)-2-methyl-piperazine hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with 2-methylpiperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichloro-benzyl)-2-methyl-piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the benzyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of 1-(2,6-Dichloro-benzyl)-2-methyl-piperazine.

    Reduction: Reduced derivatives of the compound.

    Substitution: Substituted derivatives where chlorine atoms are replaced by other functional groups.

Scientific Research Applications

Synthesis and Production

The synthesis of 1-(2,6-Dichloro-benzyl)-2-methyl-piperazine hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with 2-methylpiperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is conducted in organic solvents like dichloromethane or toluene under reflux conditions. Purification methods such as recrystallization or column chromatography are employed to isolate the hydrochloride salt.

Industrial Production Methods

In industrial settings, large-scale production may utilize batch or continuous flow processes. Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing by-products. Advanced purification techniques like high-performance liquid chromatography (HPLC) are often employed.

Scientific Research Applications

This compound has several notable applications across different fields:

Chemistry

  • Building Block for Synthesis : This compound serves as an intermediate in synthesizing more complex organic molecules, particularly pharmaceuticals and agrochemicals.
  • Chemical Reactions : It can undergo oxidation, reduction, and substitution reactions, making it versatile for various synthetic pathways.

Biology

  • Biological Activity Investigation : Research indicates potential antimicrobial and antifungal properties. Studies are ongoing to explore its role in enzyme inhibition and receptor binding.
  • Mechanism of Action : The compound interacts with specific molecular targets (e.g., enzymes or receptors), potentially modulating their activity by blocking active sites or altering receptor functions.

Medicine

  • Therapeutic Potential : It is being explored as an active pharmaceutical ingredient (API) in developing new drugs. Its unique structure may confer distinct therapeutic properties.

Industry

  • Specialty Chemicals Production : Utilized as a reagent in various chemical processes, contributing to the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloro-benzyl)-2-methyl-piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes by blocking their active sites or alter receptor function by binding to receptor sites. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dichloro-benzyl)piperazine: Lacks the methyl group on the piperazine ring.

    1-(2,6-Dichloro-phenyl)piperazine: Contains a phenyl group instead of a benzyl group.

    1-(2,6-Dichloro-benzyl)-4-methyl-piperazine: Has a methyl group on the 4-position of the piperazine ring.

Uniqueness

1-(2,6-Dichloro-benzyl)-2-methyl-piperazine hydrochloride is unique due to the specific combination of the 2,6-dichlorobenzyl group and the 2-methyl substitution on the piperazine ring. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

1-(2,6-Dichloro-benzyl)-2-methyl-piperazine hydrochloride is a piperazine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which enhances its interaction with various biological targets, leading to potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈Cl₂N₂, with a molecular weight of approximately 295.64 g/mol. The presence of the 2,6-dichlorobenzyl group contributes to its lipophilicity and biological activity, making it a suitable candidate for various pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism of action may involve:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by blocking their active sites.
  • Receptor Modulation : It may alter receptor functions by binding to receptor sites, influencing various signaling pathways.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities.

Antimicrobial Activity

  • In Vitro Studies : The compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Comparative studies have shown that its antimicrobial efficacy is comparable to established antibiotics like ampicillin .
  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating potent activity against both Gram-positive and Gram-negative bacteria.

Antifungal Activity

Pharmacological Applications

This compound has been explored for various pharmacological applications:

  • Antidepressant Effects : Similar to other piperazine derivatives, it may influence serotonin and dopamine receptors, suggesting potential antidepressant properties.
  • Therapeutic Development : Ongoing research is examining its role as an active pharmaceutical ingredient in developing new drugs targeting neurological disorders and infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal found that the compound exhibited significant antimicrobial activity against clinical isolates of E. coli, with an MIC comparable to standard treatments .
  • Pharmacokinetic Profiles : Research involving animal models has provided insights into the pharmacokinetic properties of the compound, revealing favorable absorption and distribution characteristics that enhance its therapeutic potential .
  • Potential for Drug Development : A recent patent application highlighted the synthesis of novel derivatives based on this compound that may enhance its biological activity and reduce side effects in therapeutic applications .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
AntifungalPromising but limited data available
AntidepressantInfluences serotonin/dopamine receptors
Enzyme InhibitionBlocks active sites in specific enzymes

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-2-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2.ClH/c1-9-7-15-5-6-16(9)8-10-11(13)3-2-4-12(10)14;/h2-4,9,15H,5-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQKRDIQSQMRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=C(C=CC=C2Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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